Cas no 6963-62-8 (Ethyl 4-phenyl-1H-pyrazole-3-carboxylate)

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the 4-position and an ethyl ester at the 3-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ester group enhances solubility in organic solvents, facilitating downstream reactions such as hydrolysis or amidation. Its aromatic pyrazole moiety contributes to stability and potential biological activity. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. High purity and consistent quality ensure reliable performance in research and industrial applications.
Ethyl 4-phenyl-1H-pyrazole-3-carboxylate structure
6963-62-8 structure
Product Name:Ethyl 4-phenyl-1H-pyrazole-3-carboxylate
CAS No:6963-62-8
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD01927509
CID:517355
PubChem ID:244544
Update Time:2025-06-22

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-phenyl-1H-pyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylicacid, 4-phenyl-, ethyl ester
    • 4-phenyl-1H-Pyrazole-3-carboxylic acid ethyl ester
    • ethyl 4-phenyl-1H-pyrazole-5-carboxylate
    • 4-Phenyl-1(2)H-pyrazol-3-carbonsaeure-aethylester
    • 4-phenyl-1(2)H-pyrazole-3-carboxylic acid ethyl ester
    • 4-phenyl-3-pyrazolecarboxylic acid ethyl ester
    • 4-Phenyl-pyrazol-carbonsaeure-(3)-ethylester
    • AC1L6DX7
    • AC1Q64QJ
    • ANW-69976
    • CTK5D0692
    • ethyl 4-phenyl-3-pyrazolecarboxylate
    • NSC55495
    • SureCN9586577
    • 1H-Pyrazole-3-carboxylic acid, 4-phenyl-, ethyl ester
    • RB3365
    • CS-W006159
    • AMY41020
    • 6963-62-8
    • FT-0696382
    • CHEMBL3931372
    • Ethyl4-phenyl-1H-pyrazole-3-carboxylate
    • BQUUXGPEWAUSLS-UHFFFAOYSA-N
    • SY034117
    • NSC-55495
    • AKOS016001653
    • A19071
    • SCHEMBL9586577
    • MFCD01927509
    • DTXSID10288372
    • DS-3605
    • Ethyl 4-Phenylpyrazole-3-carboxylate
    • NSC 55495
    • SCHEMBL25281092
    • DB-074197
    • AI-942/13331715
    • MDL: MFCD01927509
    • Inchi: 1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
    • InChI Key: BQUUXGPEWAUSLS-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(C=NN1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 216.08996
  • Monoisotopic Mass: 216.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.196±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 164-165 ºC
  • Boiling Point: 428.5℃ at 760 mmHg
  • Flash Point: 212.9°C
  • Refractive Index: 1.575
  • Solubility: Almost insoluble (0.05 g/l) (25 º C),
  • PSA: 54.98

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate Security Information

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Ethyl 4-phenyl-1H-pyrazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:6963-62-8)Ethyl 4-phenyl-1H-pyrazole-3-carboxylate
Order Number:A19071
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:07
Price ($):202.0/712.0
Email:sales@amadischem.com

Additional information on Ethyl 4-phenyl-1H-pyrazole-3-carboxylate

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 6963-62-8): An Overview of Its Properties, Applications, and Recent Research

Ethyl 4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 6963-62-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole core and phenyl substituent, exhibits a range of biological activities that make it a valuable candidate for various applications.

The chemical structure of Ethyl 4-phenyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester moiety. The pyrazole ring, known for its biological activity, is a key feature that contributes to the compound's pharmacological properties. The phenyl substituent enhances the compound's lipophilicity, which can improve its cellular uptake and bioavailability.

Recent research has focused on the potential therapeutic applications of Ethyl 4-phenyl-1H-pyrazole-3-carboxylate. Studies have shown that this compound exhibits significant anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Ethyl 4-phenyl-1H-pyrazole-3-carboxylate effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This finding suggests that the compound could be developed into a novel nonsteroidal anti-inflammatory drug (NSAID) with improved efficacy and reduced side effects compared to existing NSAIDs.

In addition to its anti-inflammatory properties, Ethyl 4-phenyl-1H-pyrazole-3-carboxylate has also shown promise in cancer research. A study published in the Cancer Research journal reported that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.

The pharmacokinetic properties of Ethyl 4-phenyl-1H-pyrazole-3-carboxylate have also been extensively studied. Research indicates that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. These properties are crucial for the development of effective therapeutic agents that can be easily administered to patients.

Synthetic methods for the preparation of Ethyl 4-phenyl-1H-pyrazole-3-carboxylate have been well-documented in the literature. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 1H-pyrazole-3-carboxylate, followed by substitution with benzoyl chloride to introduce the phenyl group. This method provides high yields and purity, making it suitable for large-scale production.

The safety profile of Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is another important consideration in its development as a therapeutic agent. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, Ethyl 4-phenyl-1H-pyrazole-3-carboxylate (CAS No. 6963-62-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, analgesic, and antiproliferative properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in the advancement of modern medicine.

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Amadis Chemical Company Limited
(CAS:6963-62-8)Ethyl 4-phenyl-1H-pyrazole-3-carboxylate
A19071
Purity:99%/99%
Quantity:1g/5g
Price ($):202.0/712.0
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